9-Methylfluorene is an aromatic hydrocarbon with the chemical formula . It is structurally characterized by a methyl group attached to the ninth position of the fluorene framework, which consists of a fused bicyclic structure comprising a benzene ring and a cyclopentene ring. The compound appears as colorless prisms and is insoluble in water, making it a non-polar organic compound. Its molecular weight is approximately 180.26 g/mol, and it has a melting point ranging from 46.1 to 47.2 °C (115 to 117 °F) and a boiling point of about 154 °C at atmospheric pressure .
The synthesis of 9-methylfluorene typically involves:
9-Methylfluorene finds applications in several fields:
Several compounds share structural similarities with 9-methylfluorene. Below is a comparison highlighting its uniqueness:
| Compound | Structure Type | Unique Features |
|---|---|---|
| Fluorene | Bicyclic Aromatic | Base structure without methyl substitution |
| 9-Fluorenone | Bicyclic Aromatic Ketone | Contains a carbonyl group at position 9 |
| 9-Methylphenanthrene | Polycyclic Aromatic | More complex structure with additional rings |
| 1-Methylfluorene | Monocyclic Aromatic | Methyl group at position 1 instead of 9 |
9-Methylfluorene's unique position of the methyl group distinguishes it from these similar compounds, influencing its chemical reactivity and physical properties.
9-Methylfluorene (C₁₄H₁₂) consists of a fluorene core with a methyl group attached to the ninth carbon in the central five-membered ring. The structure comprises two fused benzene rings connected via a bicyclic system, with the methyl substituent introducing steric and electronic effects. The SMILES notation CC1c2ccccc2c3ccccc13 accurately represents its connectivity.
Key structural features include:
The compound exhibits conformational flexibility due to the torsional degrees of freedom in the fused rings. Computational studies using methods like UFF optimization (Universal Force Field) reveal low-energy conformers with distinct dihedral angles between the benzene rings. For example, molecular modeling predicts an inter-ring plane angle of approximately 90 degrees under optimized conditions.
| Parameter | Value (°) | Method | Source |
|---|---|---|---|
| Inter-ring dihedral angle | ~90 | UFF optimization | |
| Benzene ring planarity | 100% | X-ray crystallography |
X-ray crystallography and powder diffraction studies demonstrate that 9-methylfluorene adopts a monoclinic or orthorhombic lattice structure. A Monte Carlo approach successfully solved its crystal structure from powder diffraction data, revealing precise atomic positions and intermolecular interactions. Key findings include:
The dihedral angle between adjacent fluorene units significantly impacts electronic properties in oligofluorenes. Large angles (e.g., >100°) create energy barriers for exciton transport, reducing luminescence efficiency. This phenomenon is critical in polymer design for optoelectronic devices, where controlled torsion angles optimize charge transport.
The rigid fluorene framework imposes significant steric constraints on the methyl group at position 9, leading to two primary rotamers:
X-ray crystallography of 9-(o-tert-butylphenyl)fluorene derivatives reveals exclusive crystallization of the sp rotamer in solid states, attributed to its lower steric strain [3]. In solution, however, both rotamers coexist, as demonstrated by split signals in $$ ^1H $$ NMR spectra at low temperatures (Table 1) [4].
Table 1: Rotamer Populations in 9-Substituted Fluorenes
| Compound | K(ap/sp) | Temperature (°C) | Dominant Rotamer |
|---|---|---|---|
| 9-Methylfluorene | 1.15 | -48 | sp |
| 9-(o-MeSCH₂Ph)Flu | 2.6 | -30 | ap |
The equilibrium between sp and ap rotamers is governed by intramolecular interactions:
Activation parameters for rotamer interconversion were calculated using Eyring analysis:
$$
\Delta G^\ddagger = -RT \ln\left(\frac{k}{h}\right)
$$
For 9-methylfluorene derivatives, rotational barriers ($$\Delta G^\ddagger$$) range from 16.8 to 19.3 kcal/mol, depending on substituent electronegativity (Table 2) [4].
Table 2: Rotational Barriers in 9-Substituted Fluorenes
| Substituent | $$\Delta G^\ddagger$$ (kcal/mol) | Method |
|---|---|---|
| -SCH₃ | 18.4 | DNMR |
| -SOCH₃ | 19.1 | DNMR |
| -OH | 17.2 | DFT Calculation |
Substituents at the 9-position modulate rotational freedom through:
In 9-(o-tert-butylphenyl)fluorene, the tert-butyl group creates a 15.2 kcal/mol barrier, enabling isolation of sp and ap rotamers at ambient temperatures [3].
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